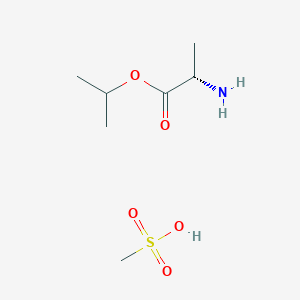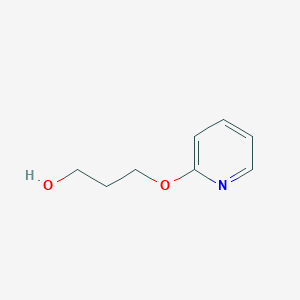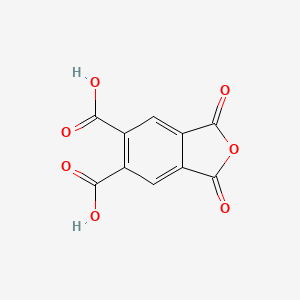
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid is a white solid compound characterized by the presence of furan and carboxylic acid functional groups. It has the molecular formula C17H20O5 and a molecular weight of 304.34 . This compound is often used as an intermediate or reagent in organic synthesis, depending on the specific research or application field .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid can be synthesized through various organic synthesis reactions. One common method involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis processes. These processes may include the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions such as copper, zinc, and iron, which may influence various biochemical processes. Additionally, its functional groups allow it to participate in a variety of chemical reactions, contributing to its versatility in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid can be compared with other similar compounds, such as:
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofuranyl ester: Similar in structure but differs in functional groups and reactivity.
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid: Shares some structural similarities but is used in different applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H4O7 |
|---|---|
Molekulargewicht |
236.13 g/mol |
IUPAC-Name |
1,3-dioxo-2-benzofuran-5,6-dicarboxylic acid |
InChI |
InChI=1S/C10H4O7/c11-7(12)3-1-5-6(2-4(3)8(13)14)10(16)17-9(5)15/h1-2H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
ONVRKRPYOPYTMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1C(=O)O)C(=O)O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




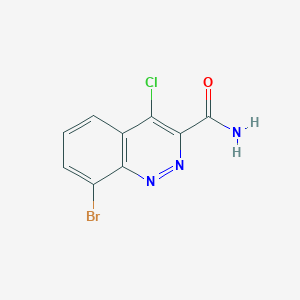
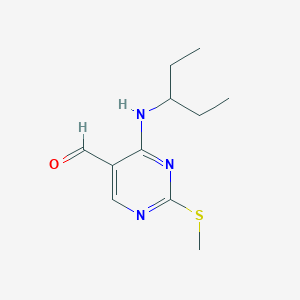
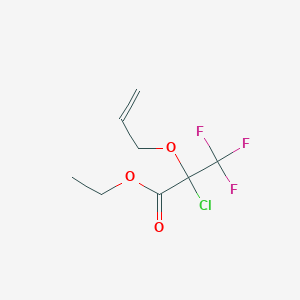
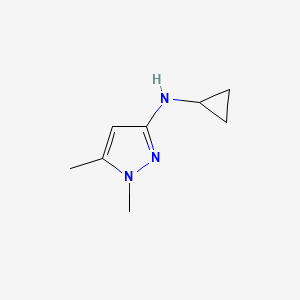
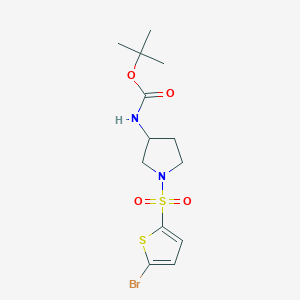
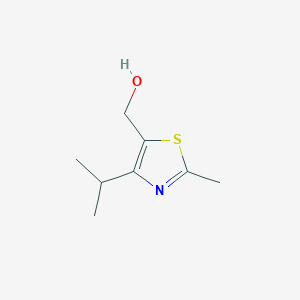
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
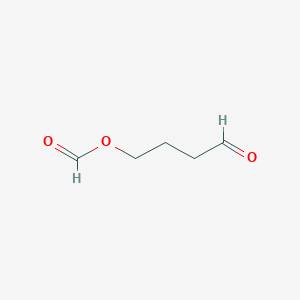
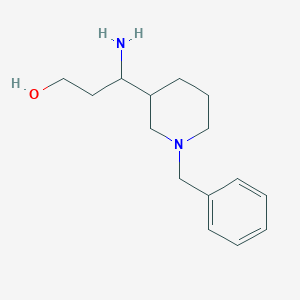
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
